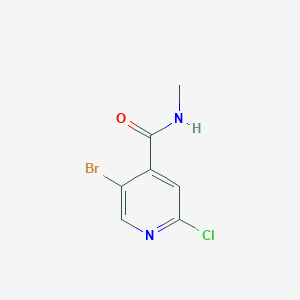

5-Bromo-2-chloro-N-methylisonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

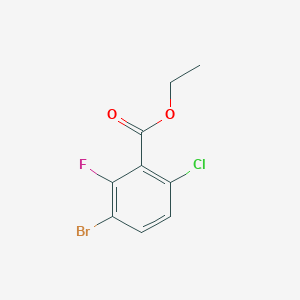

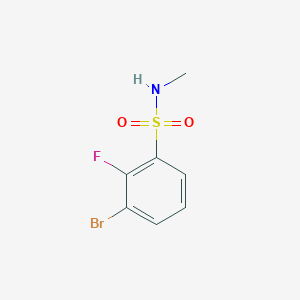

5-Bromo-2-chloro-N-methylisonicotinamide is a chemical compound with the molecular formula C7H6BrClN2O . It is an isonicotinamide derivative and a halogenated pyridine compound.

Molecular Structure Analysis

The molecular weight of this compound is 249.49 . The InChI code is 1S/C7H6BrClN2O/c1-10-7(12)4-2-6(9)11-3-5(4)8/h2-3H,1H3,(H,10,12) and the InChI key is MQSGNCFZCVOLED-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid substance .Scientific Research Applications

Anticoccidial Agents Synthesis

- Anticoccidial Activity : Studies on anticoccidial agents involving compounds similar to 5-Bromo-2-chloro-N-methylisonicotinamide revealed significant anticoccidial activity against Eimeria tenella, a parasite causing coccidiosis in poultry. The study emphasized the synthesis and activity assessment of various nicotinamide analogues, showcasing their potential in combating this parasitic infection (Morisawa et al., 1977).

Antimicrobial Activity

- Antibacterial and Antifungal Properties : Research on 5‑bromo‑2-chloropyrimidin-4-amine derivatives, which are structurally related to this compound, demonstrated significant antimicrobial activity against various bacterial and fungal strains. This highlights their potential use in developing new antimicrobial agents (Ranganatha et al., 2018).

Analgesic Agents Development

- Analgesic Properties : A study involving chloro and bromo substituted tetrazoles, related to the chemical structure of this compound, showed significant analgesic activity. This suggests their potential application in developing new pain-relieving drugs (Bachar & Lahiri, 2004).

Antiviral Activity

- Inhibition of Retrovirus Replication : Research on 5-substituted pyrimidine derivatives, closely related to this compound, demonstrated marked inhibitory activity against retrovirus replication in cell culture. This suggests their potential use in antiretroviral therapies (Hocková et al., 2003).

Chemical Synthesis Applications

- Chemoselective Amination : A study on the chemoselective functionalization of a compound structurally similar to this compound highlighted the potential for selective amination, important in organic synthesis and pharmaceutical manufacturing (Stroup et al., 2007).

Antitumor Activity

- Anticancer Properties : Research involving derivatives of this compound indicated potential antitumor activity, especially in the context of PI3Kα kinase inhibition, which is significant in cancer treatment strategies (Zhou et al., 2015).

Safety and Hazards

The safety information for 5-Bromo-2-chloro-N-methylisonicotinamide indicates that it should be handled with care. Users should wear personal protective equipment/face protection and ensure adequate ventilation. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, as should dust formation .

properties

IUPAC Name |

5-bromo-2-chloro-N-methylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClN2O/c1-10-7(12)4-2-6(9)11-3-5(4)8/h2-3H,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSGNCFZCVOLED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=NC=C1Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6305746.png)

![Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate](/img/structure/B6305753.png)

![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B6305840.png)